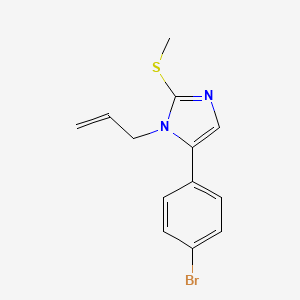
1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is a useful research compound. Its molecular formula is C13H13BrN2S and its molecular weight is 309.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, characterized by its unique structural features and potential biological activities. Its molecular formula is C13H13BrN2S with a molecular weight of 309.23 g/mol. This compound has gained attention for its promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the bromophenyl and methylthio groups enhances the compound's ability to interact with biological targets, potentially leading to inhibition of microbial growth. Studies have shown that similar compounds can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Imidazole derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and kidney (HEK 293) cancer cells. The mechanism often involves the inhibition of specific enzymes such as topoisomerase and cyclin-dependent kinases .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of imidazole derivatives, one compound demonstrated an IC50 value of 0.75 µM against MCF-7 cells, significantly outperforming conventional chemotherapeutics like Doxorubicin . This suggests that this compound may possess similar or enhanced anticancer properties.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The imidazole ring allows for interactions with various enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, the compound may inhibit enzyme activities by occupying active sites, thereby altering signaling cascades crucial for cell survival and proliferation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine | Imidazole ring with bromine substitution | Antimicrobial and anticancer properties |
| 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole | Methylthio group enhances binding affinity | Investigated for enzyme inhibition |
| 2-Hydroxy-5-nitrobenzyl bromide | Hydroxy and nitro groups present | Unique reactivity but less studied for biological activity |
This table illustrates how variations in substituents can influence both chemical behavior and biological activity, highlighting the significance of the bromophenyl and methylthio groups in enhancing the efficacy of this compound.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-methylsulfanyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c1-3-8-16-12(9-15-13(16)17-2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEDFKOYRXTYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













